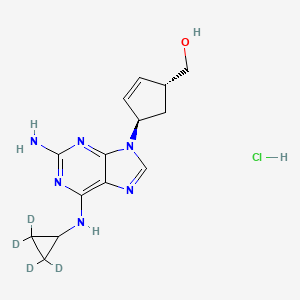
4-Desmethyl-3-methyl Celecoxib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desmethyl-3-methyl Celecoxib-d4 is a deuterium-labeled analogue of 4-Desmethyl-3-methyl Celecoxib. It is a metabolite positional isomer of Celecoxib, which is a selective inhibitor of human cyclooxygenase-2 (COX-2). This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-3-methyl Celecoxib-d4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desmethyl-3-methyl Celecoxib. This process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction techniques to achieve high yields and purity of the final product. The compound is then purified using chromatographic methods and characterized using spectroscopic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Desmethyl-3-methyl Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Desmethyl-3-methyl Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Celecoxib metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Celecoxib and its analogues.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Celecoxib in the body.
Industry: Applied in the development of new COX-2 inhibitors and other pharmaceutical compounds
Mécanisme D'action
4-Desmethyl-3-methyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .
Comparaison Avec Des Composés Similaires
Celecoxib: The parent compound, a selective COX-2 inhibitor used to treat pain and inflammation.
Desmethyl Celecoxib: A metabolite of Celecoxib with similar COX-2 inhibitory activity.
Celecoxib-d4: Another deuterium-labeled analogue of Celecoxib used in similar research applications.
Uniqueness: 4-Desmethyl-3-methyl Celecoxib-d4 is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides insights into the pharmacokinetics and pharmacodynamics of Celecoxib and its metabolites, making it a valuable tool in drug development and research.
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPOTMPKLOUHZ-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)




